molecular formula C20H19N3O2S B11004711 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B11004711
M. Wt: 365.5 g/mol
InChI Key: BOXFNTQWCLKVRW-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an indole moiety substituted with a 2-methoxyethyl group at the 1-position and a 2-methyl-1,3-benzothiazole ring linked via a carboxamide group at position 4. The indole and benzothiazole scaffolds are pharmacologically significant, often associated with receptor binding (e.g., GPCRs, kinases) and modulation of enzymatic activity . The 2-methoxyethyl group may enhance solubility, while the methyl substitution on the benzothiazole could influence steric and electronic properties .

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C20H19N3O2S/c1-13-21-17-7-6-14(12-19(17)26-13)20(24)22-16-4-3-5-18-15(16)8-9-23(18)10-11-25-2/h3-9,12H,10-11H2,1-2H3,(H,22,24)

InChI Key

BOXFNTQWCLKVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

Preparation Methods

Indole Core Preparation

The 1-(2-methoxyethyl)-1H-indol-4-amine intermediate is synthesized via:

  • Alkylation of Indole : Indole-4-amine undergoes nucleophilic substitution with 2-methoxyethyl bromide in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃).

  • Purification : Crystallization or chromatography to isolate the alkylated indole.

Table 1: Indole Alkylation Conditions

ReagentSolventBaseTemperatureYield (%)Source
2-Methoxyethyl bromideDMFK₂CO₃60°C75–85
TolueneNoneNaOHReflux65–70

Benzothiazole Core Synthesis

The 2-methyl-1,3-benzothiazole-6-carboxylic acid is prepared via:

  • Cyclization : Condensation of 2-aminothiophenol with 2-methylbenzaldehyde derivatives using sodium metabisulfite (Na₂S₂O₅) in DMF at reflux.

  • Carboxylation : Oxidation or direct introduction of the carboxylic acid group via nucleophilic substitution.

Table 2: Benzothiazole Cyclization Methods

AldehydeCatalystSolventTime (h)Yield (%)Source
2-MethylbenzaldehydeNa₂S₂O₅DMF282–88
4-MethylbenzaldehydePDCToluene678–85

Amidation Coupling

The final carboxamide bond is formed using:

  • Coupling Reagents : EDCI/HOBt or DCC/DMAP for activating the carboxylic acid.

  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

Table 3: Coupling Agent Performance

Reagent PairSolventTime (h)Yield (%)Source
EDCI/HOBtDCM1270–75
DCC/DMAPTHF665–70

Optimization of Reaction Conditions

Critical factors influencing yield and purity include:

  • Solvent Choice : DMF enhances cyclization efficiency, while DCM minimizes side reactions in coupling steps.

  • Temperature : Reflux conditions (100–120°C) accelerate cyclization, whereas room temperature (20–25°C) preserves sensitive functional groups.

  • Catalyst Systems : Sodium metabisulfite improves cyclization yields, while microwave irradiation reduces reaction times.

Table 4: Microwave-Assisted Synthesis

StepMicrowave ConditionsConventional ConditionsYield ImprovementSource
Benzothiazole cyclization3 min, 150°C2 h, reflux+15%

Comparison of Synthesis Routes

Conventional vs. Microwave Methods :

ParameterConventional MethodMicrowave Method
Time6–24 h1–5 min
Energy EfficiencyLowHigh
PurityModerateHigh
ScalabilityExcellentLimited

Data from triazole synthesis studies suggest microwave methods can achieve comparable yields in <5% of the time.

Challenges and Troubleshooting

  • Indole Alkylation Side Reactions : Over-alkylation or dealkylation under acidic/basic conditions.

    • Solution : Use stoichiometric equivalents and mild bases.

  • Benzothiazole Ring Opening : Exposure to strong acids or oxidizers.

    • Solution : Avoid prolonged reaction times in acidic media.

  • Coupling Inefficiency : Poor activation of carboxylic acid.

    • Solution : Opt for EDCI/HOBt over DCC for better stability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that related compounds demonstrate significant cytotoxicity against various cancer cell lines. For example, studies on benzothiazole derivatives have shown promising results in inhibiting tumor growth with IC50 values ranging from 6.26 to 20.46 µM depending on the assay format used (2D vs. 3D). Although specific data on this compound is limited, its structural analogs suggest a similar profile.

Anti-inflammatory Activity

Benzothiazole derivatives are recognized for their anti-inflammatory properties. Modifications at specific positions on the benzothiazole ring can enhance COX inhibition, which is crucial for managing inflammatory diseases.

Study on Benzothiazole Derivatives

A systematic investigation into the biological activities of various benzothiazole derivatives revealed that those with methoxy substitutions exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts. The presence of the methoxy group in N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide may similarly contribute to its efficacy.

Pharmacological Evaluation

In pharmacological evaluations involving animal models, compounds with structural similarities were shown to significantly reduce tumor growth. This suggests that this compound could potentially serve as a lead compound for further development in cancer therapies.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Implications
Target Compound Indole + Benzothiazole 2-Methoxyethyl (indole), 2-methyl (BThz) Enhanced solubility, balanced affinity/stability
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide Benzothiazole + Pyridazine 6-Methyl (BThz), phenylpyridazine Potential kinase inhibition, lower hydrophobicity
4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide Benzothiazole Halogenated, hydroxyethoxy High potency, possible metabolic instability
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide Indole + Benzamide Pyrimidine-amino Reduced rigidity, possible lower selectivity
A-836,339 Thiazole + Cyclopropane Methoxyethyl, tetramethylcyclopropane Solubility benefits, limited π-π interactions

Research Findings and Implications

  • Target Compound Advantages: The 2-methoxyethyl group improves water solubility, addressing a common limitation of hydrophobic indole derivatives .
  • Limitations vs. Analogs :
    • Lacks the kinase-inhibitory halogens seen in –7 compounds, which may limit its efficacy in oncology applications.
    • Rigid carboxamide linker could reduce conformational flexibility compared to acetamide-based structures .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a unique structural arrangement that contributes to its biological activity. The core structure includes an indole moiety linked to a benzothiazole ring, which is known for its diverse pharmacological properties.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors for various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in inflammatory pathways .
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors such as cannabinoid receptors and transient receptor potential channels, influencing pain and inflammation responses .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of related compounds. For instance, a study on benzimidazole derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 6.26 to 20.46 µM depending on the assay format used (2D vs. 3D) . Although specific data on this compound is limited, its structural analogs suggest a similar profile.

Anti-inflammatory Activity

Benzothiazole derivatives have been recognized for their anti-inflammatory properties. A detailed analysis indicated that modifications at specific positions on the benzothiazole ring could enhance COX inhibition, which is crucial for managing inflammatory diseases .

Case Studies

  • Study on Benzothiazole Derivatives : A systematic investigation into the biological activities of various benzothiazole derivatives revealed that those with methoxy substitutions exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts. The presence of the methoxy group in this compound may similarly contribute to its efficacy .
  • Pharmacological Evaluation : In a pharmacological evaluation involving animal models, compounds with structural similarities were shown to reduce tumor growth significantly. This suggests that this compound could potentially serve as a lead compound for further development in cancer therapies .

Research Findings Summary Table

Activity IC50 Values Assay Type References
Antitumor6.26 - 20.46 µM2D/3D Cell Assay
COX InhibitionModerateEnzymatic Assay
Anti-inflammatory EffectsSignificantAnimal Models

Q & A

Synthesis and Purification Methodologies

Q: What are the optimal synthetic routes for preparing N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide, and how can purity be ensured? A: Synthesis involves multi-step reactions, starting with the condensation of 2-methyl-1,3-benzothiazole-6-carboxylic acid derivatives with 1-(2-methoxyethyl)-1H-indol-4-amine. Key steps include:

  • Coupling agents : Use EDCI/HOBt or DCC/DMAP in anhydrous DMF at 0–5°C for carboxylate activation, followed by room-temperature coupling .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water) yield >90% purity. Validate via HPLC (≥95% purity) and 1H/13C NMR spectral matching with theoretical predictions .

Structural Characterization Techniques

Q: What advanced spectroscopic and crystallographic methods are used to confirm the compound’s structure? A:

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., dihedral angles between benzothiazole and indole rings) and non-classical interactions (C–H···π, π–π stacking) .
  • NMR spectroscopy : 1H NMR confirms regioselectivity (e.g., absence of rotamers in amide bonds), while 13C NMR identifies carbonyl (C=O) and aromatic carbons .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error) .

Biological Activity Screening Strategies

Q: How should researchers design assays to evaluate this compound’s biological activity? A: Prioritize target-specific assays:

  • Enzyme inhibition : Use fluorescence-based or colorimetric assays (e.g., kinase inhibition with ATP analogs).
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50 calculation) .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications impact biological activity? A: Key findings from analogous compounds:

  • Benzothiazole substitutions : 2-Methyl groups enhance lipophilicity and membrane permeability, improving IC50 values by 3-fold in cancer models .
  • Indole modifications : 2-Methoxyethyl groups reduce metabolic degradation (t1/2 increased from 2.1 to 4.8 hours in hepatic microsomes) .
  • Amide linker rigidity : Replace flexible linkers with triazoles to improve target binding (ΔG = −9.2 kcal/mol in docking studies) .

Addressing Data Contradictions in Biological Assays

Q: How can conflicting activity data across studies be resolved? A:

  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hours).
  • Metabolic stability : Test metabolites via LC-MS to rule out false positives/negatives .
  • Orthogonal assays : Confirm antiviral activity with plaque reduction neutralization tests (PRNT) if ELISA results are inconsistent .

Computational Modeling for Target Identification

Q: What computational approaches predict binding modes with biological targets? A:

  • Molecular docking (AutoDock Vina) : Identify interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Lys68, π-stacking with Phe80) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns (RMSD < 2 Å indicates stable binding) .
  • QSAR models : Use Hammett constants (σ) to predict electron-withdrawing substituent effects on IC50 .

Stability and Degradation Profiling

Q: What methods assess the compound’s stability under physiological conditions? A:

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C. Monitor via UPLC-MS for hydrolysis products (e.g., free carboxylic acid) .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photo-oxidation .

Target Identification via Biochemical Assays

Q: How can researchers identify putative molecular targets? A:

  • Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and LC-MS/MS .
  • Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Regioselectivity in Heterocyclic Functionalization

Q: How is regioselectivity achieved during indole and benzothiazole functionalization? A:

  • Vilsmeier-Haack reaction : POCl3/DMF selectively formylates indole at the 4-position (yield: 65–70%) .
  • Thiazolidinone cyclization : Use thioglycolic acid under reflux (Δ: 80°C) to ensure 3-position closure on benzothiazole .

Polymorphism and Crystallographic Analysis

Q: How does polymorphism affect the compound’s physicochemical properties? A:

  • Crystal packing analysis : X-ray structures reveal Form I (monoclinic P21/c) has higher solubility than Form II (triclinic P-1) due to looser π-stacking (centroid distance: 3.71 Å vs. 3.52 Å) .
  • DSC/TGA : Identify melting point variations (Δmp = 5–10°C) between polymorphs .

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